3,5-Ditert-butyl-4-nitroso-1H-pyrazole is a chemical compound classified as a nitroso derivative of pyrazole, which is a five-membered heterocyclic compound. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is CHNO, and it has a molecular weight of 209.29 g/mol. The compound's structure features two tert-butyl groups and a nitroso group attached to the pyrazole ring, which contributes to its unique chemical properties.
The synthesis of 3,5-ditert-butyl-4-nitroso-1H-pyrazole typically involves the nitration of 3,5-ditert-butyl-1H-pyrazole. This reaction is executed using nitric acid and sulfuric acid as nitrating agents under controlled conditions to prevent over-nitration. The reaction temperature is maintained low to ensure the selective formation of the nitroso derivative.
The molecular structure of 3,5-ditert-butyl-4-nitroso-1H-pyrazole can be described as follows:
The structural representation can be summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 209.29 g/mol |
InChI | InChI=1S/C11H19N3O/c1-10(2,3)8-7(14-15)9(13-12-8)11(4,5)6/h1-6H3,(H,12,13) |
InChI Key | KXOMVLWPRCSEIC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=C(C(=NN1)C(C)(C)C)N=O |
3,5-Ditert-butyl-4-nitroso-1H-pyrazole can undergo several significant chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3,5-ditert-butyl-4-nitroso-1H-pyrazole primarily revolves around its reactivity due to the presence of the nitroso group. This functional group can participate in various electrophilic and nucleophilic reactions:
The physical properties of 3,5-ditert-butyl-4-nitroso-1H-pyrazole include:
The chemical properties encompass its stability under various conditions and reactivity towards different reagents:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard lab conditions |
3,5-Ditert-butyl-4-nitroso-1H-pyrazole has several noteworthy applications in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7